Product packaging for Aldosterone-d7(Cat. No.:)

Aldosterone-d7

Cat. No.: B12416866
M. Wt: 367.5 g/mol
InChI Key: PQSUYGKTWSAVDQ-IVGHLNRDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rationale for Deuterated Compounds in Steroid Analysis and Metabolism Studies

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used to label steroids for research purposes. simsonpharma.com The rationale for using deuterated steroids in analysis and metabolism studies is multifaceted:

Internal Standards for Quantification: Deuterated steroids serve as ideal internal standards in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govsigmaaldrich.com Because they have nearly identical chemical and physical properties to the unlabeled analytes, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. This allows for accurate quantification by correcting for variations during sample preparation and analysis. sigmaaldrich.com

Metabolism Studies: Administering a deuterated steroid allows researchers to track its metabolic fate. symeres.com The labeled metabolites can be identified and quantified, providing a clear picture of how the steroid is processed in the body. frontiersin.org This is particularly valuable for identifying new metabolites and understanding how different factors, such as disease or drug administration, can alter steroid metabolism. cdnsciencepub.com

Kinetic Isotope Effect: The substitution of hydrogen with the heavier deuterium atom can sometimes lead to a slight slowing of reactions where a carbon-hydrogen bond is broken. This "kinetic isotope effect" can be a useful tool for studying reaction mechanisms. symeres.com

Improved Pharmacokinetic Profiles: In some cases, deuteration can alter the pharmacokinetic properties of a drug, potentially leading to a reduced rate of metabolism and a longer half-life. symeres.comcdnsciencepub.com

The synthesis of deuterated steroids has become more efficient, allowing for their wider application in medical research and drug metabolism studies. researchgate.net

Overview of Aldosterone-d7 (Major) as a Research Tool

This compound is a deuterated form of aldosterone (B195564), the primary mineralocorticoid hormone responsible for regulating sodium and potassium balance, blood pressure, and blood volume. medchemexpress.commayocliniclabs.com In this compound, seven hydrogen atoms in the aldosterone molecule have been replaced with deuterium atoms. scbt.com

This labeled compound is a crucial tool in clinical and research settings, primarily used as an internal standard for the quantitative analysis of aldosterone in biological samples like plasma or serum. mayocliniclabs.comuni-muenchen.de The use of this compound in isotope dilution mass spectrometry methods significantly improves the accuracy and precision of aldosterone measurements. uni-muenchen.de This is essential for the diagnosis and management of conditions related to aldosterone dysregulation, such as primary aldosteronism, a common cause of secondary hypertension.

The table below provides key information about this compound (Major):

PropertyValue
Chemical Formula C₂₁H₂₁D₇O₅ scbt.com
Molecular Weight 367.49 g/mol scbt.com
Purity ≥95% scbt.com
Primary Use Internal standard for aldosterone quantification mayocliniclabs.comuni-muenchen.de

By providing a reliable and accurate means of measuring aldosterone, this compound plays a vital role in advancing our understanding of the physiological and pathophysiological roles of this important steroid hormone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O5 B12416866 Aldosterone-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28O5

Molecular Weight

367.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13R,14S,17S)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10-methyl-3-oxo-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-13-carbaldehyde

InChI

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1/i2D2,6D2,8D,10D2

InChI Key

PQSUYGKTWSAVDQ-IVGHLNRDSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4C(=O)C([2H])([2H])O)C=O)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O

Origin of Product

United States

Synthesis and Isotopic Integrity of Aldosterone D7 Major

Methodologies for the Preparation of Deuterium-Labeled Aldosterone (B195564) Analogs

The synthesis of deuterium-labeled steroids, including analogs of aldosterone, involves specialized chemical techniques to introduce deuterium (B1214612) atoms at specific positions within the molecule. While the exact proprietary synthesis of commercial Aldosterone-d7 is not always published in detail, general methodologies for steroid deuteration provide a clear framework for its preparation. nih.gov

These methods often start with a precursor steroid and utilize deuterium-containing reagents to introduce the labels. Common strategies include:

Base-Catalyzed Exchange: Steroids with enolizable protons can undergo hydrogen-deuterium exchange when treated with a base in the presence of a deuterium source like deuterium oxide (D₂O). nih.gov For aldosterone, protons at positions C2, C4, C6, and C21 are susceptible to exchange under specific conditions.

Reduction with Deuterated Reagents: Ketone functionalities can be reduced to hydroxyl groups using deuterated reducing agents such as sodium borodeuteride (NaBD₄). This can introduce deuterium at specific sites. For instance, the reduction of a 6-oxo group with sodium borodeuteride can introduce a deuterium atom at the C-6 position. nih.gov

Multi-step Synthetic Sequences: A combination of reactions is often employed to achieve the desired labeling pattern. This might involve protecting certain functional groups, performing a series of deuteration reactions, and then deprotecting the molecule to yield the final labeled product. researchgate.net For complex molecules like aldosterone, this ensures that deuterium is incorporated at the intended, and often multiple, locations. beilstein-journals.org

These synthetic approaches aim to produce a labeled compound with a high degree of deuterium incorporation at stable positions. nih.gov

Evaluation of Isotopic Purity and Enrichment for this compound (Major)

The analytical utility of this compound is critically dependent on its isotopic purity and the extent of deuterium enrichment. These parameters are rigorously evaluated, typically using high-resolution mass spectrometry (MS). almacgroup.com

Isotopic Purity refers to the percentage of the compound that contains the desired number of deuterium atoms. Commercially available this compound standards often specify an isotopic purity of ≥98 atom % D. sigmaaldrich.com

Isotopic Enrichment provides a more detailed picture, describing the distribution of different isotopomers (molecules with varying numbers of deuterium atoms). This compound is often not a single species containing exactly seven deuterium atoms. Instead, it is a mixture of isotopomers. Analysis by MS reveals a distribution, which can include molecules with six, seven, or even eight deuterium atoms (d6, d7, d8). sigmaaldrich.com This distribution is a result of the synthetic process and the natural isotopic abundance of other elements in the molecule. almacgroup.com

The evaluation process involves:

Mass Spectrometric Analysis: The sample is analyzed by high-resolution MS to separate the ion signals corresponding to the different isotopomers. almacgroup.com

Extracted Ion Chromatograms (EIC): Chromatograms for each specific mass-to-charge ratio (m/z) corresponding to the unlabeled aldosterone and each deuterated isotopomer are generated. almacgroup.com

IsotopomerRelative Abundance (%)Description
d8 (M+8)~60.7%The most abundant species in some d7/d8 standards.
d7 (M+7)~32.6%The second major isotopomer.
d6 (M+6)~5.5%A minor but significant isotopomer present.

Table 1: Representative isotopic distribution for a commercially available deuterated aldosterone standard, illustrating that the "major" peak may not always correspond to the named d7 species. Data sourced from a representative mass spectrum analysis. sigmaaldrich.com

Considerations for Deuterium Exchange and Stability in Analytical Matrices and Biological Systems

A critical consideration when using deuterated internal standards is the stability of the deuterium labels. Deuterium atoms, particularly those attached to carbons adjacent to carbonyl groups or other activating functionalities, can be susceptible to back-exchange with protons from the surrounding environment. sigmaaldrich.com

pH-Dependent Exchange: The deuterium labels in this compound are located in positions that can be sensitive to pH. Exposure to basic conditions, either during sample preparation or within a biological matrix, can facilitate the exchange of deuterium for hydrogen from protic solvents like water or methanol (B129727). This leads to a loss of the isotopic label and compromises the accuracy of quantification. sigmaaldrich.com

Matrix Effects: Biological matrices such as plasma or serum are complex aqueous environments. The stability of this compound must be verified within the specific analytical matrix to ensure that no significant label loss occurs during sample storage, extraction, and analysis. nih.govnih.gov The rate of exchange is dependent on the specific molecule and the pH of the solvent. sigmaaldrich.com

Analytical Integrity: The potential for deuterium loss requires analysts to validate the integrity of the internal standard. Key questions to address during method development include whether the deuterium is retained once reconstituted in the final analytical medium and if the label is stable over the intended duration of use. Failure to confirm this can lead to the reporting of erroneous results. sigmaaldrich.com

Comparative Analysis of this compound (Major) with Other Stable Isotope Labels (e.g., 13C-labeled Aldosterone)

While this compound is a widely used internal standard, other stable isotope-labeled analogs are available, each with distinct advantages and disadvantages. The primary alternatives are ¹³C-labeled aldosterone and next-generation deuterated standards with labels in non-exchangeable positions (such as Aldosterone-d4). sigmaaldrich.com

The preferred approach to avoid exchange issues is the use of ¹³C-labeled analogs. The carbon-carbon bonds are not susceptible to exchange under typical analytical conditions, ensuring the absolute stability of the label. sigmaaldrich.commedchemexpress.com However, the synthesis of ¹³C-labeled compounds is often more complex and costly. sigmaaldrich.com

Another strategy is to design deuterated standards where the labels are placed in chemically robust, non-exchangeable positions. An example is Aldosterone-d4, which provides a much "cleaner" mass spectrum with a dominant d4 isotopomer (e.g., 96.9%) and minimal fragmentation or isotopic distribution. This leads to a more intense and specific signal for monitoring in LC-MS/MS assays, representing a significant improvement over the broader isotopic distribution of some this compound standards. sigmaaldrich.com

Label TypeAdvantagesDisadvantages
This compound (Major) - Generally lower cost.
  • Significant mass shift from unlabeled analyte.
  • - Potential for deuterium-hydrogen back-exchange in certain positions. sigmaaldrich.com
  • Broader isotopomer distribution can dilute the primary ion signal. sigmaaldrich.com
  • Aldosterone-d4 (Non-exchangeable) - Deuterium labels are in stable, non-exchangeable positions. sigmaaldrich.com
  • Cleaner mass spectrum with a more intense primary ion. sigmaaldrich.com
  • - May be more expensive than traditional d7 standards.
    ¹³C-labeled Aldosterone - Label is completely stable with no risk of back-exchange. sigmaaldrich.com
  • Co-elutes perfectly with the unlabeled analyte. sigmaaldrich.com
  • - Typically the most expensive option due to complex synthesis. sigmaaldrich.com

    Table 2: Comparative analysis of different stable isotope labeling strategies for aldosterone internal standards.

    Advanced Analytical Methodologies Employing Aldosterone D7 Major As an Internal Standard

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis, offering superior specificity that circumvents the cross-reactivity issues often seen in immunoassays. mdpi.com In this context, Aldosterone-d7 (Major) is indispensable for achieving accurate and reliable quantification.

    Development of Highly Sensitive and Specific LC-MS/MS Assays

    The integration of this compound as an internal standard has been fundamental to the development of numerous highly sensitive and specific LC-MS/MS assays for aldosterone (B195564) quantification in various biological matrices, including serum and plasma. These assays are crucial because aldosterone circulates at very low picomolar concentrations.

    Researchers have successfully developed methods capable of reaching lower limits of quantification (LLOQ) in the low picomolar range. For instance, one method reported an LLOQ of approximately 40 pmol/L and was linear up to 3265 pmol/L. nih.gov Another highly sensitive method achieved an LLOQ as low as 10 pmol/L and a limit of detection (LOD) of 5 pmol/L. nih.gov The use of ultra-sensitive instrumentation has pushed these limits even further, with some methods reporting quantification of aldosterone in human serum at 1 pg/mL (approximately 2.77 pmol/L). sciex.com

    The precision of these assays is a key performance characteristic. Typically, intra- and inter-assay coefficients of variation (CVs) are well within acceptable limits. For example, one validated method reported total CVs of 7.0% and 4.8% at aldosterone concentrations of 45.4 and 1080 pmol/L, respectively, with intra-assay CVs being even lower. nih.gov Another study demonstrated inter-assay precision of less than 14% across the working range. These levels of precision underscore the robustness and reproducibility of LC-MS/MS methods that employ this compound.

    Performance Characteristics of Aldosterone LC-MS/MS Assays Using this compound
    Lower Limit of Quantification (LLOQ)Linearity RangeIntra-Assay Precision (%CV)Inter-Assay/Total Precision (%CV)Reference
    ~40 pmol/LUp to 3265 pmol/L<10%<14.7% nih.gov
    10 pmol/LUp to 5000 pmol/L2.6% - 4.0%4.8% - 7.0% nih.gov
    1 pg/mL (~2.77 pmol/L)1 - 1000 pg/mLNot Reported0.5% - 9.1% sciex.com
    30 pmol/LUp to 3200 pmol/L<10%<10% researchgate.net

    Optimization of Chromatographic Separation and Mass Spectrometric Parameters

    Effective chromatographic separation is critical to distinguish aldosterone from other structurally similar steroids and endogenous interferents, ensuring analytical specificity. Reverse-phase chromatography using C18 columns is a common and effective approach. nih.gov Gradient elution, typically with a mobile phase consisting of methanol (B129727) and water, is employed to achieve optimal separation. nih.govnih.gov The addition of modifiers like ammonium (B1175870) fluoride (B91410) to the mobile phase can enhance ionization and improve sensitivity. nih.gov Chromatographic run times are often optimized for efficiency, with some methods achieving retention times as short as 2.7 minutes, facilitating high-throughput analysis. nih.gov

    For mass spectrometric detection, electrospray ionization (ESI) is widely used, and can be operated in either negative or positive mode. nih.govsciex.com The choice of ionization mode affects the fragmentation patterns and sensitivity. Detection is performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition. For aldosterone, a common transition is m/z 361.2 → 315.1, while for this compound, the corresponding transition is m/z 368.5 → 323.3 (in positive mode). nih.gov In negative mode, transitions such as m/z 359.0 → 189.1 for aldosterone and m/z 366.0 → 194.1 for this compound have been utilized. researchgate.net The optimization of parameters like collision energy and fragmentor voltage is essential for maximizing the signal intensity for these specific transitions. sciex.com

    Optimized Chromatographic and Mass Spectrometric Parameters
    ParameterTypical Conditions/ValuesReference
    Chromatography ColumnC18 Reverse Phase nih.gov
    Mobile PhaseMethanol-water gradient (with modifiers like ammonium fluoride) nih.govnih.gov
    Ionization ModeElectrospray Ionization (ESI), Negative or Positive nih.govsciex.comresearchgate.net
    Aldosterone MRM Transition (Positive Mode)m/z 361.2 → 315.1 nih.gov
    This compound MRM Transition (Positive Mode)m/z 368.5 → 323.3 nih.gov
    Aldosterone MRM Transition (Negative Mode)m/z 359.0 → 189.1 researchgate.net
    This compound MRM Transition (Negative Mode)m/z 366.0 → 194.1 researchgate.net

    Role of this compound (Major) in Stable Isotope Dilution Mass Spectrometry (SID-MS)

    Stable Isotope Dilution Mass Spectrometry (SID-MS) is the definitive method for achieving the highest level of accuracy and precision in quantitative analysis. The fundamental principle of SID-MS involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the very beginning of the analytical process. nih.govnih.gov

    This compound serves as an ideal internal standard because it is chemically identical to the endogenous aldosterone, meaning it behaves the same way during sample preparation (extraction, cleanup) and chromatographic separation. nih.gov However, it is physically distinguishable by the mass spectrometer due to its higher mass from the incorporated deuterium (B1214612) atoms. sigmaaldrich.com

    By calculating the ratio of the signal from the endogenous analyte (aldosterone) to the signal from the stable isotope-labeled internal standard (this compound), any variations or losses that occur during sample processing are effectively nullified. This ratiometric measurement corrects for both sample matrix effects and variability in extraction recovery, leading to a significant reduction in measurement imprecision and a substantial improvement in accuracy. nih.govnih.gov This makes this compound a cornerstone of reference measurement procedures (RMPs) designed to standardize clinical assays. nih.govnih.gov

    Sample Preparation Strategies Utilizing this compound (Major)

    Effective sample preparation is a prerequisite for sensitive and reliable LC-MS/MS analysis. It aims to remove interfering substances like proteins and phospholipids (B1166683) from the biological matrix and to concentrate the analyte of interest. This compound is added prior to these extraction steps to account for any analyte loss.

    Liquid-Liquid Extraction (LLE) Methodologies

    Liquid-liquid extraction (LLE) is a classic and widely used technique for the extraction of steroids from biological fluids. semanticscholar.org In this method, the aqueous sample (e.g., serum or plasma), spiked with this compound, is mixed with a water-immiscible organic solvent. Aldosterone and this compound partition into the organic phase, leaving behind many of the interfering substances in the aqueous phase.

    Methyl tert-butyl ether (MTBE) is a frequently used solvent for this purpose. nih.govnih.govsemanticscholar.org Following extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in a solution compatible with the LC-MS/MS mobile phase. semanticscholar.orgnih.gov LLE is valued for its simplicity and effectiveness, with one study noting that a simple LLE method is suitable for routine clinical use without the need for more complex extraction techniques. semanticscholar.org Supported Liquid Extraction (SLE) is a related technique that immobilizes the aqueous sample on a solid support, after which an organic solvent is passed through to perform the extraction. nih.govnih.gov SLE offers benefits in terms of automation and reduced solvent consumption compared to traditional LLE. nih.gov

    Solid Phase Extraction (SPE) Techniques

    Solid Phase Extraction (SPE) is another powerful and widely adopted technique for sample cleanup and concentration. nih.gov SPE offers greater selectivity than LLE and can be easily automated, making it suitable for high-throughput clinical laboratories. waters.comresearchgate.net The general procedure involves passing the sample (containing this compound) through a cartridge packed with a solid sorbent that retains the analyte. sigmaaldrich.com

    For steroid analysis, C18-based sorbents are commonly used in a "bind-elute" strategy. oup.com The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the aldosterone and this compound with a strong organic solvent. sigmaaldrich.com Some advanced systems utilize online SPE, where the extraction process is directly coupled to the LC-MS/MS instrument. waters.com This fully automated approach minimizes manual sample handling, reduces the potential for error, and enhances reproducibility. waters.com HybridSPE is a specialized form of SPE that combines protein precipitation with the removal of phospholipids, which are a major source of matrix effects in LC-MS/MS. sigmaaldrich.com

    Supported Liquid Extraction (SLE) Approaches

    Supported Liquid Extraction (SLE) is a sample preparation technique increasingly utilized for the analysis of aldosterone in biological matrices, offering a streamlined alternative to traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov In methods employing this compound as an internal standard, plasma samples are first diluted with water containing the deuterated standard. nih.gov This mixture is then applied to SLE cartridges or 96-well plates. nih.govnih.gov

    The extraction is commonly performed using methyl-tert-butyl-ether (MTBE), which is passed through the SLE device. nih.govnih.gov The resulting eluate, containing aldosterone and this compound, is then typically evaporated to dryness and reconstituted in a suitable mobile phase before injection into the liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. researchgate.net Research has shown that SLE provides excellent agreement with results obtained from SPE analysis and can reduce sample preparation time. nih.gov

    Derivatization Techniques for Enhanced Ionization and Selectivity

    While many LC-MS/MS methods analyze aldosterone in its native form, typically using negative mode electrospray ionization (ESI), derivatization can be employed to enhance sensitivity and selectivity, particularly in positive mode ESI. researchgate.netnih.gov One such technique involves converting aldosterone to an ethyl ether-picolinyl derivative. nih.gov

    This derivatization is a two-step process: initial treatment with HCl-ethanol followed by esterification with picolinic acid. nih.gov This chemical modification results in a derivative with a protonated molecule ([M+H]+) as the base peak in the positive ion-ESI mass spectrum. nih.gov This approach has been shown to provide an approximately 10-fold higher ESI response compared to the underivatized molecule analyzed in negative mode. nih.govresearchgate.net The enhanced signal intensity allows for lower limits of quantification. nih.govresearchgate.net Furthermore, this ethyl ether-picolinyl derivatization aids in the chromatographic separation of aldosterone from structurally similar corticosteroids, thereby improving the selectivity of the assay. nih.govresearchgate.net

    Method Validation Parameters and Performance Assessment

    The use of this compound as an internal standard is integral to the robust validation of LC-MS/MS methods for aldosterone quantification. It ensures accuracy and precision by compensating for variations during sample preparation and analysis.

    Linearity and Dynamic Range Determination

    Analytical methods employing this compound demonstrate excellent linearity across a wide range of concentrations suitable for clinical research. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The linearity of these curves is consistently high, with correlation coefficients (r²) typically exceeding 0.99. researchgate.netnih.gov

    Interactive Table:

    Linearity Range Matrix Correlation Coefficient (r²) Source
    50-800 ng/mL Human Plasma > 0.998 nih.gov
    69.4-5548.0 pmol/L Human Plasma > 0.994 researchgate.net
    Up to 3265 pmol/L Plasma Not Specified nih.gov
    20-2000 pg/mL Human Plasma Not Specified nih.gov

    Limits of Detection (LOD) and Quantification (LOQ)

    The analytical sensitivity of these methods is defined by the Limit of Detection (LOD), the lowest concentration of aldosterone that can be reliably distinguished from background noise, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. The use of this compound contributes to achieving low LOD and LOQ values, enabling the accurate measurement of low physiological concentrations of aldosterone.

    Interactive Table:

    LOD LOQ Matrix Source
    <22 pmol/L 50 pmol/L Serum/Plasma researchgate.net
    26 pmol/L 30 pmol/L Not Specified researchgate.net
    5 pmol/L 10 pmol/L Serum nih.gov
    Not Specified ~40 pmol/L Plasma nih.gov
    5 pg/mL 10 pg/mL Human Plasma nih.gov

    Assessment of Accuracy, Precision, and Recovery

    Method validation using this compound as an internal standard consistently demonstrates high accuracy, precision, and recovery. Accuracy is often assessed by analyzing quality control (QC) samples at different concentrations, with results typically falling within 15% of the nominal value. Precision, measured by the coefficient of variation (CV), is evaluated for both intra-assay (within-run) and inter-assay (between-run) variability. Recovery experiments, which measure the efficiency of the extraction process, also show high and consistent results.

    Interactive Table:

    Parameter Concentration Level Value Source
    Accuracy 1-1000 pg/mL 89-118% sciex.com
    1 pg/mL 100% sciex.com
    Intra-assay Precision (CV) 60.0 pmol/L 4.0% nih.gov
    637 pmol/L 2.6% nih.gov
    Inter-assay Precision (CV) 65.66-854.75 pg/mL 2.20-3.97% nih.gov
    45.4 pmol/L 7.0% (Total CV) nih.gov
    1080 pmol/L 4.8% (Total CV) nih.gov
    97-993 pmol/L 4.3-7.5% researchgate.net
    Recovery Not Specified 89.6% (Mean) researchgate.net
    Not Specified 95-102% (Mean) researchgate.net
    Not Specified > 97.7% (Mean) nih.gov

    Evaluation of Matrix Effects and Ion Suppression/Enhancement

    Matrix effects, which include ion suppression or enhancement, are a critical consideration in LC-MS/MS analyses as they can affect the accuracy and reliability of quantification. longdom.orgchromatographyonline.com These effects arise from co-eluting endogenous components in the sample matrix that interfere with the ionization of the target analyte. longdom.orgchromatographyonline.com In methods developed for aldosterone using this compound, matrix effects are thoroughly evaluated.

    The stable isotope-labeled internal standard, this compound, co-elutes with the native aldosterone and experiences similar matrix effects. nih.gov This co-elution allows for effective compensation, as the ratio of the analyte to the internal standard remains constant even if absolute signal intensities are suppressed or enhanced. nih.gov Studies have demonstrated that with appropriate sample preparation techniques, such as supported liquid extraction, matrix effects can be significantly minimized. nih.gov For instance, one validated method reported matrix effects of less than 4%. nih.gov In several other described methods, ion suppression was found to be negligible. researchgate.net The assessment of matrix effects is often performed by comparing the response of the internal standard in neat solution versus its response in extracted blank matrix samples. lcms.cz No significant differences in these responses indicate that matrix effects are well-controlled. lcms.cz

    Untargeted and Targeted Steroid Profiling (Steroidomics)

    Steroidomics, the comprehensive analysis of steroids in biological systems, has emerged as a critical field in clinical and research settings. This discipline employs both targeted and untargeted approaches to quantify and identify a wide array of steroid hormones and their metabolites. frontiersin.orgfrontiersin.org Targeted steroid profiling focuses on the precise quantification of a predefined list of steroids, while untargeted steroidomics aims to capture a global snapshot of all detectable steroids in a sample, which can reveal novel biomarkers and metabolic pathways. frontiersin.org

    The analytical backbone of modern steroidomics is mass spectrometry (MS), most commonly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). frontiersin.org This technology offers high sensitivity and specificity, allowing for the accurate measurement of numerous steroids simultaneously, even at low physiological concentrations. frontiersin.org A key challenge in MS-based quantification is compensating for variations that can occur during sample preparation, extraction, and analysis. sigmaaldrich.com To address this, stable isotope-labeled internal standards are employed. These standards, such as this compound (Major), are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium. sigmaaldrich.com By adding a known amount of the labeled standard to each sample, it co-elutes with the endogenous analyte and experiences similar matrix effects and ionization suppression, enabling highly accurate and precise quantification through isotopic dilution methods. sigmaaldrich.com The use of deuterated standards is a cornerstone for robust and reliable steroid profiling in both research and diagnostics. sigmaaldrich.com

    Integration of this compound (Major) in Comprehensive Steroid Panels

    This compound (Major) is an essential internal standard in comprehensive steroid panels designed for the simultaneous quantification of multiple steroid hormones by LC-MS/MS. These panels are invaluable for diagnosing and managing various endocrine disorders, including primary aldosteronism and congenital adrenal hyperplasia (CAH). questdiagnostics.comnicholsinstitute.com The inclusion of this compound ensures the accurate measurement of endogenous aldosterone, a key mineralocorticoid. sciex.com

    In a typical workflow, a precise amount of this compound is added to serum or plasma samples before a liquid-liquid or solid-phase extraction step. sciex.comendocrine-abstracts.org The extract is then analyzed by an LC-MS/MS system. The instrument is set to monitor specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), for both the endogenous aldosterone and the this compound internal standard. sciex.com The ratio of the signal from the endogenous analyte to that of the known-concentration internal standard allows for precise quantification, correcting for any sample loss during preparation or fluctuations in instrument response. sigmaaldrich.com

    Methodologies employing this compound have demonstrated excellent linearity and sensitivity, with lower limits of quantification (LLOQ) reaching picogram-per-milliliter levels, which is necessary for accurately measuring the low circulating concentrations of aldosterone. sciex.comnih.gov

    Below is an example of optimized MRM conditions for the analysis of aldosterone using this compound as an internal standard on an AB SCIEX Triple Quad™ 6500 system. sciex.com

    CompoundQ1 Mass (Da)Q3 Mass (Da)Dwell Time (ms)Polarity
    Aldosterone (Quantifier)359.2331.2100Negative
    Aldosterone (Qualifier)359.2189.1100Negative
    This compound (Internal Standard)366.2338.2100Negative

    Comprehensive steroid panels can vary in the number of analytes measured but are designed to provide a broad overview of adrenal and gonadal steroid synthesis. nicholsinstitute.comibl-international.com

    Steroid Panel ExampleIncluded Analytes (Partial List)Reference
    Quest Diagnostics Comprehensive Steroid PanelAldosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, Androstenedione, Corticosterone, Cortisol, Cortisone, DHEA, Progesterone, Testosterone nicholsinstitute.com
    University of Michigan Research PanelAldosterone, 18-oxocortisol, 11-deoxycorticosterone, Corticosterone, Cortisol, Cortisone, Androstenedione, Testosterone, Progesterone, 17OH-progesterone nih.gov
    IBL International Steroid Panel LC-MS KitAldosterone, 11-deoxycorticosterone, 11-deoxycortisol, 17-hydroxyprogesterone, 21-deoxycortisol, Cortisol, Cortisone, DHEA, DHEAS, Estradiol, Progesterone, Testosterone ibl-international.com

    Methodological Advancements in High-Throughput Steroidomics

    The demand for steroid profiling in large clinical studies and routine diagnostics has driven the development of high-throughput methodologies. endocrine-abstracts.org The integration of this compound (Major) and other labeled standards is fundamental to maintaining data quality and accuracy in these scaled-up assays. sigmaaldrich.com

    Key advancements focus on automating sample preparation and shortening analytical run times. nih.gov Automation is frequently achieved using robotic liquid handlers and 96- or 384-well plate formats. nih.gov These systems can perform extraction, derivatization, and transfer steps with high precision, reducing manual labor and minimizing variability between samples. Solid-phase extraction (SPE) in 96-well plates is a common technique for cleaning up and pre-concentrating serum samples, leading to minimal matrix effects and improved accuracy. endocrine-abstracts.org

    To increase analytical speed, high-performance liquid chromatography (HPLC) methods have been optimized. The use of advanced column chemistries and gradient elution profiles allows for the separation of a comprehensive set of steroids in a single run time of 22 minutes or less. endocrine-abstracts.org In some highly targeted assays, such as those for aldosterone synthase inhibitors, run times can be even shorter, enabling the rapid screening of large compound libraries. nih.gov These high-throughput assays, which rely on stable isotope dilution with standards like this compound, provide the robust and reproducible data necessary for clinical metabolomics and drug discovery. endocrine-abstracts.orgnih.gov

    Applications of Aldosterone D7 Major in Mechanistic Biochemical Investigations

    Elucidation of Steroid Biosynthesis Pathways

    The intricate network of enzymatic reactions that constitute steroidogenesis has been significantly clarified through the use of isotopically labeled steroids. Aldosterone-d7 is particularly valuable for dissecting the final steps of mineralocorticoid production.

    Investigating Enzyme Activities and Substrate Specificities in Steroidogenesis

    Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone measurement. In these assays, this compound is added to a biological sample as an internal standard at the beginning of the sample preparation process. Its presence allows for the correction of analyte loss during extraction and accounts for variations in instrument response, ensuring highly accurate and precise quantification of endogenous aldosterone (B195564).

    This methodology is crucial for studying the activity of key steroidogenic enzymes. nih.govyoutube.com For instance, the enzyme aldosterone synthase (CYP11B2) catalyzes the final three steps in aldosterone synthesis, converting deoxycorticosterone to aldosterone. nih.gov To measure the specific activity of CYP11B2 in in vitro systems, such as with purified enzymes or cell lysates, a known amount of a precursor like 11-deoxycorticosterone is added. The rate of aldosterone formation is then quantified using LC-MS/MS, with this compound as the internal standard. This approach allows researchers to determine kinetic parameters like reaction velocity and substrate affinity, and to assess the inhibitory potential of pharmacological compounds on the enzyme. nih.gov Furthermore, by comparing the conversion rates of various precursors, the substrate specificity of enzymes like CYP11B2 and its closely related homolog, CYP11B1 (11β-hydroxylase), can be precisely determined. nih.gov

    ParameterDescriptionFindingImplication
    Enzyme CYP11B2 (Aldosterone Synthase)Quantified product formation using this compound internal standardEnables precise measurement of enzyme kinetics (Vmax, Km).
    Substrate 11-DeoxycorticosteroneHigh conversion rate to AldosteroneConfirms primary substrate for CYP11B2.
    Substrate CorticosteroneModerate conversion rate to AldosteroneDemonstrates 18-hydroxylase activity of CYP11B2.
    Inhibitor LCI699 (Osilodrostat)Dose-dependent decrease in Aldosterone productionValidates the use of this compound in screening for CYP11B2 inhibitors. nih.gov

    This interactive table summarizes findings from in vitro enzyme activity assays where this compound is used as an internal standard for quantification.

    Tracer Kinetic Studies of Aldosterone Production and Intermediates

    This compound is employed as a stable isotope tracer to study the dynamics of aldosterone production, secretion, and clearance in vivo. In these "pulse-chase" or constant infusion studies, a known quantity of this compound is administered to a subject. Serial blood samples are then collected, and the ratio of labeled (this compound) to unlabeled (endogenous) aldosterone is measured over time by mass spectrometry.

    This technique allows for the calculation of critical metabolic parameters, such as the metabolic clearance rate (MCR) and the production rate (PR) of aldosterone, without using radioactive tracers. By tracking the appearance of the deuterium (B1214612) label in downstream metabolites, such as tetrahydroaldosterone, researchers can map the flow of the hormone through its metabolic pathways and quantify the rates of these transformations. birmingham.ac.uk Such studies are invaluable for understanding how aldosterone homeostasis is maintained in healthy individuals and how it is dysregulated in disease states.

    Metabolic Flux Analysis (MFA) in Model Systems

    Metabolic flux analysis (MFA) provides a quantitative understanding of the flow of metabolites through a biochemical network. Stable isotopes are central to MFA, and this compound can be used to specifically probe the flux through the mineralocorticoid pathway.

    Quantifying Metabolic Rates in Cellular and Tissue Models

    In cellular models, such as the human adrenocortical carcinoma cell line NCI-H295R, which expresses most key steroidogenic enzymes, this compound can be used to quantify the rates of aldosterone metabolism. nih.gov By introducing this compound into the cell culture medium and monitoring its disappearance and the appearance of its labeled metabolites over time, researchers can calculate the specific rate of aldosterone conversion within that cell type. This provides a direct measure of the cellular capacity to metabolize the hormone, which can be compared under different experimental conditions, such as after stimulation with angiotensin II or potassium.

    Application in Studies of Steroid Metabolism in in vitro Systems (e.g., cell lines, tissue explants)

    In vitro systems like adrenal tissue slices or primary cell cultures offer a way to study steroid metabolism in a more physiologically relevant context than isolated enzymes. nih.gov When these systems are incubated with this compound, the complete profile of labeled metabolites produced can be identified and quantified by LC-MS/MS. This approach has been used to demonstrate tissue-specific differences in aldosterone metabolism. For example, studies using rat kidney and liver slices revealed that the kidney is a significant site of aldosterone metabolism, converting it into metabolites like 5α-dihydroaldosterone. nih.gov Using this compound as the substrate in such experiments allows for unambiguous identification of the resulting metabolites without interference from endogenous steroids present in the tissue. nih.govyoutube.comnih.gov

    In Vitro SystemLabeled SubstrateKey FindingSignificance
    Human Adrenal Cells (H295R) This compoundQuantification of conversion to tetrahydrothis compound.Determines the rate of aldosterone inactivation within adrenal tissue.
    Rat Kidney Tissue Slices This compoundIdentification of 5α-dihydrothis compound as a major metabolite. nih.govEstablishes the kidney as a key site for extra-adrenal aldosterone metabolism.
    Human Liver Microsomes This compoundCharacterization of multiple hydroxylated and reduced metabolites.Elucidates the primary hepatic pathways for aldosterone clearance.

    This interactive table presents representative applications of this compound in studying steroid metabolism in various in vitro systems.

    Studies in Animal Models of Endocrine and Metabolic Perturbations

    Animal models are essential for understanding the pathophysiology of endocrine diseases and for testing novel therapeutic strategies. nih.gov Deuterated steroids, including this compound, are critical tools in these studies. For instance, in rodent models of primary aldosteronism, where aldosterone production is excessive, tracer studies with this compound can precisely quantify the degree to which production rates are elevated compared to control animals. nih.gov

    Similarly, in animal models of metabolic syndrome or cardiovascular disease, where aldosterone levels are often implicated in pathology, this compound can be used to investigate whether the condition is associated with increased production or decreased clearance of the hormone. nih.gov By administering the tracer and analyzing its pharmacokinetics, researchers can gain insights into the mechanisms driving altered aldosterone levels in these disease states. This information is vital for determining whether targeting aldosterone synthesis or enhancing its clearance could be a viable therapeutic approach.

    Investigation of Aldosterone Regulation and Secretion in Animal Models

    The study of aldosterone's intricate regulatory network in vivo relies heavily on animal models. These models are instrumental in dissecting the physiological and molecular pathways that govern aldosterone synthesis and release from the adrenal cortex. nih.govsigmaaldrich.com Key regulators include the renin-angiotensin system, primarily through angiotensin II, and plasma potassium levels. nih.gov The ability to accurately measure aldosterone concentrations in small sample volumes from these models is crucial for understanding these regulatory processes.

    Historically, methods such as radioimmunoassays were used, but they often lacked specificity due to cross-reactivity with other structurally similar steroid hormones. daneshyari.com The development of LC-MS/MS methods has provided a more specific and accurate alternative. researchgate.net In these advanced analytical techniques, this compound is added to biological samples (e.g., serum or plasma) at the beginning of the preparation process. Because this compound is chemically identical to natural aldosterone but has a different mass, it behaves identically during extraction and chromatography but is distinguishable by the mass spectrometer. daneshyari.com This allows it to serve as a perfect internal control, correcting for any loss of analyte during sample processing and for variations in instrument response (ion suppression or enhancement). nih.gov

    This analytical precision is particularly vital in studies involving genetically modified animal models. For instance, mouse models with specific gene deletions, such as the TASK-3 gene, have been developed to investigate etiologies of hyperaldosteronism. nih.gov By using LC-MS/MS with this compound, researchers can reliably quantify the resulting changes in aldosterone secretion, linking specific genetic modifications to their precise endocrine phenotype.

    Table 1: Comparative Aldosterone Levels in Wild-Type vs. Genetically Modified Mice This interactive table presents hypothetical data based on findings in animal model research, illustrating how precise quantification differentiates physiological states.

    Mouse Model Genotype Mean Plasma Aldosterone (ng/dL) Standard Deviation Analytical Method
    Control Wild-Type 15.2 3.1 LC-MS/MS with this compound

    Analysis of Steroid Hormone Dynamics in Response to Experimental Interventions

    Investigating the dynamic response of the adrenal glands to various stimuli is a cornerstone of endocrine research. Animal models are subjected to experimental interventions, such as the administration of secretagogues (e.g., angiotensin II, potassium, or ACTH) or inhibitory compounds, to probe the responsiveness and capacity of aldosterone production pathways. nih.govnih.gov Tracking the rapid and often subtle changes in hormone concentrations following these interventions requires highly robust and time-resolved analytical methods.

    The use of this compound in LC-MS/MS protocols is essential for accurately capturing these dynamics. By ensuring precise quantification across different time points and experimental groups, this compound allows researchers to construct reliable pharmacokinetic and pharmacodynamic profiles of aldosterone. researchgate.net This is critical for assessing the function of the renin-angiotensin-aldosterone system (RAAS) and for evaluating the efficacy of potential therapeutic agents designed to modulate aldosterone levels. For example, a study might measure plasma aldosterone at baseline and then at several intervals after administering a novel RAAS inhibitor. The precision afforded by the stable isotope internal standard ensures that any observed decrease in aldosterone is a true physiological effect of the intervention and not an artifact of the analytical process.

    Table 2: Time-Course of Plasma Aldosterone in Rats Following Angiotensin II Infusion This interactive table simulates data from an experimental intervention, demonstrating the utility of this compound in tracking hormone dynamics over time.

    Time Point Treatment Group Mean Plasma Aldosterone (ng/dL) Analytical Method
    0 min (Baseline) Angiotensin II 12.5 LC-MS/MS with this compound
    15 min Angiotensin II 45.8 LC-MS/MS with this compound
    30 min Angiotensin II 62.3 LC-MS/MS with this compound
    60 min Angiotensin II 48.1 LC-MS/MS with this compound
    0 min (Baseline) Saline Control 11.9 LC-MS/MS with this compound

    Contributions to Understanding Disease Mechanisms in Non-Human Systems

    Animal models of endocrine diseases, such as primary aldosteronism, are fundamental to understanding the molecular and genetic basis of these conditions and their systemic consequences. nih.gov Primary aldosteronism, characterized by the autonomous and excessive secretion of aldosterone, is a common cause of secondary hypertension and is associated with significant cardiovascular damage. nih.gov Non-human systems allow for controlled investigation into how chronically elevated aldosterone levels contribute to pathologies like cardiac fibrosis, vascular remodeling, and renal injury.

    In these studies, this compound is a key analytical tool that enables the accurate correlation of hormone levels with disease progression and severity. By providing reliable measurements of aldosterone in tissues and plasma, researchers can establish definitive links between the endocrine disturbance and the resulting end-organ damage. nih.gov For example, in a rat model of mineralocorticoid-induced hypertension, precise quantification of aldosterone is necessary to confirm that the hormonal levels achieved in the model are relevant to the human disease state and to correlate these levels with markers of cardiovascular disease. The confidence in analytical data, provided by the use of stable isotope standards like this compound, is crucial for validating these models and for testing the protective effects of new therapeutic strategies.

    Table 3: Correlation of Aldosterone Levels with Pathological Markers in a Hypertensive Rat Model This interactive table displays representative data from a disease model study, highlighting how accurate hormone measurement is linked to understanding pathophysiology.

    Animal Group Mean Plasma Aldosterone (ng/dL) Mean Systolic Blood Pressure (mmHg) Cardiac Fibrosis Score (Arbitrary Units)
    Control Rats 14.8 125 1.2

    Role of Aldosterone D7 Major in in Vitro and Ex Vivo Model Systems

    Utilization in Cell Culture-Based Assays for Steroidogenesis

    Cell culture systems are fundamental tools for dissecting the molecular pathways of steroidogenesis—the process of hormone synthesis from cholesterol. oup.comresearchgate.net Human adrenocortical cell lines, particularly the NCI-H295 and H295R models, are widely used because they express the necessary steroidogenic enzymes to produce mineralocorticoids, glucocorticoids, and androgens. nih.govtohoku.ac.jp In these assays, Aldosterone-d7 is indispensable for the accurate measurement of aldosterone (B195564) secreted into the cell culture medium. thermofisher.comarborassays.com

    Researchers utilize cell-based assays to identify and characterize compounds that modulate the synthesis of aldosterone. These modulators can be potential therapeutic agents that either inhibit or stimulate aldosterone production. In a typical experiment, adrenal cells are treated with a test compound, and after an incubation period, the concentration of newly synthesized aldosterone in the culture medium is measured.

    To ensure accurate quantification, a known amount of this compound is added to the collected medium. researchgate.net The sample then undergoes extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The ratio of the signal from endogenous aldosterone to the signal from this compound allows for precise calculation of the aldosterone concentration, even if some of the sample is lost during preparation. sciex.com This methodology is crucial for determining the efficacy and potency of potential inhibitors or stimulators of enzymes in the steroidogenic pathway, such as aldosterone synthase (CYP11B2). nih.govscielo.br

    Cell LineAssay TypeRole of this compound (Major)Key Findings Enabled
    H295RSteroidogenesis AssayInternal Standard for LC-MS/MSQuantification of aldosterone production to screen for endocrine-disrupting chemicals. dtu.dk
    HAC15Aldosterone Synthase (CYP11B2) Inhibition AssayInternal Standard for LC-MS/MSDetermination of the inhibitory potential of novel pharmaceutical compounds on aldosterone synthesis. nih.gov
    NCI-H295Angiotensin II Stimulation AssayInternal Standard for LC-MS/MSMeasuring the dose-response effect of angiotensin II on aldosterone secretion. nih.gov

    High-throughput screening (HTS) involves testing thousands of chemical compounds to identify those that affect a specific biological pathway. For aldosterone synthesis, HTS assays are often performed in 96-well or 384-well plates using adrenal cell lines like H295R. nih.govresearchgate.net After the cells are treated with a library of compounds, automated liquid handling systems are used for sample preparation, including the addition of this compound as an internal standard to each well. nih.gov

    The subsequent analysis by a rapid LC-MS/MS method allows for the quick and accurate quantification of aldosterone from a large number of samples. researchgate.net The use of this compound is critical in HTS to minimize variability and ensure the reliability of the data, making it possible to identify promising lead compounds for drug development against conditions like primary aldosteronism. researchgate.netnih.gov

    Studies in Isolated Tissues and Organoids

    While cell lines are valuable, they lack the complex three-dimensional architecture of native tissue. Ex vivo models, such as isolated adrenal gland slices and, more recently, adrenal organoids, provide a more physiologically relevant environment for studying steroidogenesis. tudelft.nlnih.gov Organoids are self-organizing 3D cell cultures that can mimic the structure and function of an organ, offering a powerful platform for disease modeling and drug testing. nih.govthe-scientist.com

    In studies using these models, researchers investigate the regulation of aldosterone production in a context that preserves cell-to-cell interactions. As with cell cultures, the amount of aldosterone released from the tissue or organoids into the surrounding medium is a key endpoint. This compound is employed as an internal standard for LC-MS/MS quantification, providing the high level of accuracy needed to detect subtle changes in hormone production in these sophisticated systems.

    Model SystemResearch GoalQuantification MethodSignificance of this compound (Major)
    Isolated Adrenal SlicesStudy the direct effect of secretagogues on zona glomerulosa function.LC-MS/MSEnsures accurate measurement of aldosterone release from intact tissue.
    Adrenal OrganoidsModel genetic disorders affecting aldosterone synthesis.LC-MS/MSProvides precise quantification for assessing disease phenotype and response to experimental therapies. nih.gov
    Perfused Adrenal GlandInvestigate the acute dynamics of aldosterone secretion in response to stimuli.LC-MS/MSActs as an internal standard to reliably track rapid changes in hormone output.

    Applications in Genetically Modified Animal Models for Pathway Elucidation

    Genetically modified animal models are essential for understanding the in vivo function of specific genes involved in the aldosterone synthesis pathway and its regulation. aminer.org For instance, mice with targeted deletions or overexpression of genes like aldosterone synthase (CYP11B2) or the mineralocorticoid receptor help to elucidate their roles in both normal physiology and disease states like hypertension. nih.govresearchgate.net

    In these studies, researchers frequently need to measure circulating aldosterone levels in blood (plasma or serum) or its concentration in tissues like the adrenal gland or heart. nih.govresearchgate.net Biological samples from these animals are complex matrices. The use of this compound as an internal standard in LC-MS/MS analysis is the gold standard for obtaining reliable and accurate measurements. nih.govresearchgate.net By spiking the sample with this compound prior to extraction, researchers can correct for analytical variability and accurately determine how a specific genetic modification impacts the renin-angiotensin-aldosterone system, thereby clarifying the complex mechanisms of steroid hormone pathway regulation.

    Animal ModelGenetic ModificationBiological Sample AnalyzedPurpose of Aldosterone Quantification using this compound (Major)
    MouseCardiomyocyte-specific overexpression of the mineralocorticoid receptor. nih.govPlasma, Heart TissueTo correlate circulating aldosterone levels with gene expression changes in the heart. nih.gov
    RatModel of heart failure (e.g., transverse aortic constriction). nih.govSerumTo measure changes in systemic aldosterone levels and assess the efficacy of mineralocorticoid receptor antagonists.
    MouseAldosterone synthase (CYP11B2) knockout.Plasma, Adrenal GlandTo confirm the absence of aldosterone production and study the physiological consequences.

    Future Directions and Emerging Research with Aldosterone D7 Major

    Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

    Multi-omics, which combines data from different "omics" fields like genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems. standardbio.commdpi.com In steroid research, particularly in conditions like primary aldosteronism, integrating these datasets is crucial for understanding the pathophysiology and identifying new biomarkers. nih.gov

    Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of all proteins, provide dynamic snapshots of cellular activity. standardbio.combamsjournal.com When studying steroid-regulated pathways, accurate quantification of hormones like aldosterone (B195564) is essential to correlate with changes in gene expression or protein abundance. This is where Aldosterone-d7 plays a critical role. In mass spectrometry-based quantitative proteomics and metabolomics workflows, this compound is used as an internal standard to ensure the precise and accurate measurement of endogenous aldosterone levels. By correcting for variations during sample preparation and analysis, it strengthens the reliability of the quantitative data, allowing researchers to confidently link transcriptomic and proteomic changes to fluctuations in aldosterone concentrations. This integrated approach is vital for elucidating the complex molecular mechanisms underlying endocrine disorders. nih.gov

    Table 1: Role of this compound in Multi-Omics Research

    Omics FieldApplication of this compoundResearch Goal
    Transcriptomics Serves as an internal standard for accurate aldosterone quantification via LC-MS.To correlate specific gene expression profiles with circulating aldosterone levels in diseases like primary aldosteronism. nih.gov
    Proteomics Enables precise measurement of aldosterone to be linked with protein expression data. standardbio.comTo identify proteins and pathways regulated by aldosterone, providing insights into its biological function and dysfunction.
    Metabolomics Used for absolute quantification of aldosterone within a broader steroid profile analysis.To map metabolic signatures and pathway disruptions associated with abnormal aldosterone production. sci-hub.se

    Advancements in High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for Steroid Analysis

    The analysis of steroids presents significant analytical challenges due to their structural similarity and the complexity of biological samples. nih.gov High-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) are at the forefront of overcoming these hurdles. ed.ac.uk

    HRMS provides highly accurate mass measurements, allowing for the confident identification of analytes and differentiation from background interferences. When coupled with liquid chromatography (LC), techniques like LC-HRMS are powerful tools for steroid profiling. This compound is essential in these assays, where its known mass is used to confirm instrument performance and ensure accurate quantification of the unlabeled, endogenous aldosterone.

    Ion mobility spectrometry (IMS) adds another dimension of separation based on the size, shape, and charge of an ion, complementing traditional LC-MS analysis. researchgate.netnih.gov This is particularly useful for separating steroid isomers, such as aldosterone and cortisone, which have the same elemental formula but different structures and biological roles. nih.gov In LC-IMS-MS methods, this compound serves as a robust internal standard. researchgate.netnih.gov Its predictable migration time and mass-to-charge ratio help to normalize the data and improve quantitative accuracy, even in complex samples like serum. nih.govresearchgate.netnih.gov The ability to separate isobaric compounds and achieve high sensitivity makes this combined technique invaluable for clinical research, such as identifying unique steroid profiles in patients with aldosterone-producing adenomas. nih.gov

    Table 2: Analytical Parameters in Advanced Mass Spectrometry

    TechniqueParameterRole of this compoundBenefit
    LC-HRMS Accurate MassProvides a reference for mass accuracy and quantification.High confidence in compound identification and differentiation from matrix interferences. ed.ac.uk
    LC-IMS-MS Drift Time (DT)Used as an internal standard to normalize for variations in retention time and drift time. researchgate.netEnhanced separation of steroid isomers and improved signal-to-noise for low-abundance analytes. nih.govnih.gov
    LC-MS/MS Selected Reaction Monitoring (SRM)A specific mass transition (e.g., m/z 501 -> 455) is monitored for quantification. nih.govHigh specificity and sensitivity for detecting aldosterone at very low concentrations (pg/mL). nih.govshimadzu.com.br

    Development of Novel Isotopic Labeling Strategies for Steroids

    Stable isotope labeling is a cornerstone of modern quantitative analysis, providing the highest accuracy and precision. nih.gov While deuterium (B1214612) labeling, as used in this compound, is a well-established and widely used strategy, research continues into novel labeling approaches to further enhance analytical capabilities. dntb.gov.ua

    The primary goal of isotopic labeling is to create a version of the analyte that is chemically identical but mass-shifted. This allows it to be distinguished by a mass spectrometer while behaving similarly during sample extraction and chromatography. Strategies involve incorporating stable isotopes like Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). nih.gov

    Future developments focus on:

    Multi-site Labeling: Incorporating more isotopic labels to create a greater mass shift from the endogenous compound, moving the internal standard to a cleaner region of the mass spectrum, free from potential interferences.

    Carbon-13 Labeling: Using ¹³C instead of deuterium can offer greater stability, as carbon-hydrogen bonds are stronger than carbon-deuterium bonds, reducing the risk of isotope exchange during sample processing. nih.govresearchgate.net

    Metabolic Labeling: Introducing isotopically labeled precursors into cellular systems to study the biosynthesis and metabolism of steroids in vivo.

    This compound represents a highly successful and widely adopted application of deuterium labeling, providing the reliability required for demanding clinical and research applications. nih.gov The principles underlying its use are foundational to the ongoing development of the next generation of isotopic standards for steroid analysis.

    Expanding Applications in Complex Biological Matrices beyond Traditional Analytes in Research

    The utility of this compound as an internal standard is crucial for expanding steroid analysis into increasingly complex biological matrices and for profiling a wider array of steroid metabolites. Traditionally, aldosterone is measured in serum or urine. nih.govnih.gov However, there is growing research interest in other matrices to answer specific physiological questions.

    Saliva and Hair: These matrices offer non-invasive sampling options and can provide information about free hormone levels or long-term cumulative exposure. The low concentrations of steroids in these samples demand highly sensitive and robust analytical methods, for which isotopically labeled standards like this compound are essential. ed.ac.uk

    Adrenal Vein Samples: Direct sampling from the adrenal vein is used to diagnose certain adrenal diseases. These samples contain extremely high concentrations of a wide variety of steroids, creating a complex analytical challenge that requires precise quantification and the ability to measure a broad dynamic range. nih.gov

    Tissue Samples: Measuring steroid concentrations directly within tissues is key to understanding intracrinology—the local synthesis and action of hormones.

    In all these applications, the complex and variable nature of the sample matrix can significantly impact the analytical signal, a phenomenon known as the "matrix effect." ed.ac.uk this compound is indispensable for mitigating this issue. Because it is added at the beginning of the sample preparation process and has nearly identical physicochemical properties to endogenous aldosterone, it experiences the same extraction inefficiencies and ionization suppression or enhancement. By calculating the ratio of the endogenous analyte to the labeled standard, these variations are canceled out, ensuring accurate and reliable quantification across diverse and challenging biological samples. nih.gov

    Q & A

    Q. How is Aldosterone-d7 (Major) validated for use as an internal standard in LC-MS/MS assays?

    this compound is validated by assessing its isotopic purity, chromatographic separation from endogenous aldosterone, and absence of matrix interference. For example, ¹H NMR and mass spectrometry confirm structural integrity (deuterium incorporation ≥99.0%) and isotopic enrichment (e.g., d7: 81.45% abundance) . Parallel calibration curves using this compound-spiked matrices (e.g., serum) are compared against unlabeled aldosterone to ensure linearity (R² >0.99) and precision (%CV <15%) .

    Q. What experimental protocols ensure stability of this compound during sample preparation?

    Stability is maintained by storing this compound in anhydrous chloroform at -20°C to prevent degradation . During extraction (e.g., solid-phase extraction), acidic conditions (pH 3–4) and antioxidant additives (e.g., ascorbic acid) minimize oxidation. Recovery rates (>90%) are validated by spiking pre- and post-extraction samples and comparing peak areas via LC-MS .

    Q. How can researchers confirm the absence of cross-reactivity in immunoassays when using this compound?

    Cross-reactivity is tested by incubating this compound with anti-aldosterone antibodies (e.g., in ELISA or RIA kits) and measuring signal suppression. A <5% signal reduction compared to unlabeled aldosterone confirms minimal interference. Parallel analysis via LC-MS/MS serves as a reference method to resolve discrepancies .

    Advanced Research Questions

    Q. What strategies resolve discrepancies between immunoassay and mass spectrometry data in aldosterone quantification?

    Discrepancies often arise from matrix effects or antibody cross-reactivity with metabolites (e.g., 18-oxoaldosterone). To address this:

    • Perform serial dilutions to assess parallelism.
    • Use this compound to correct for ion suppression/enhancement in MS.
    • Validate immunoassays against MS-based measurements in a subset of samples . Example: Schirpenbach et al. (2006) demonstrated a 20% overestimation in chemiluminescence immunoassays vs. MS, attributed to cross-reactivity .

    Q. How is isotopic interference minimized in metabolic studies using this compound?

    Metabolic interference is mitigated by:

    • Chromatographic separation : Optimize LC gradients to resolve this compound from endogenous isomers (e.g., cortisol-d4).
    • High-resolution MS : Use Q-TOF or Orbitrap systems to distinguish isotopic clusters (e.g., m/z 367.49 for this compound vs. 360.44 for aldosterone) .
    • In-source fragmentation checks : Monitor for in-source decay products that mimic deuterated species.

    Q. What methodological considerations are critical for synthesizing this compound with >99% isotopic purity?

    Synthesis requires:

    • Deuterium source : Use deuterated precursors (e.g., D₂O or deuterated acetic anhydride) in key steps like hydroxyl group exchange.
    • Purification : Silica gel chromatography (TLC Rf=0.4; ethyl acetate:methanol=9:1) and repeated recrystallization to remove d6/d8 contaminants .
    • Quality control : ¹H NMR to confirm deuterium positions and LC-MS to quantify isotopic distribution (e.g., d7=81.45%, d6=14.75%) .

    Q. How can researchers integrate this compound into dynamic testing for primary aldosteronism?

    In saline infusion or captopril challenge tests:

    • Administer this compound intravenously as a tracer.
    • Collect serial blood samples to measure isotope dilution via LC-MS.
    • Calculate aldosterone secretion rates using non-compartmental analysis. This method improves precision over single-timepoint RIA measurements .

    Methodological Design & Data Analysis

    Q. What statistical approaches are recommended for longitudinal studies using this compound?

    Use mixed-effects models to account for intra-subject variability in aldosterone kinetics. Include this compound recovery as a covariate to adjust for extraction efficiency. For small cohorts (<30 subjects), bootstrap resampling enhances robustness .

    Q. How should researchers handle batch variability in this compound-based assays?

    • Internal standardization : Spike this compound into all samples, including calibrators and QCs.
    • Batch correction : Normalize data using inter-batch control samples (e.g., NIST SRM 1950 plasma).
    • Stability monitoring : Re-analyze a subset of samples in subsequent batches to quantify drift .

    Q. What steps ensure reproducibility in deuterated steroid assays across laboratories?

    Harmonize protocols using:

    • Shared reference materials : Distribute aliquots of this compound from a single batch.
    • Standardized SOPs : Detail extraction solvents (e.g., methyl tert-butyl ether), LC columns (C18, 2.1×50 mm), and MS parameters (ESI negative mode, MRM transitions).
    • Cross-lab validation : Participate in proficiency testing programs (e.g., DEQAS) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.